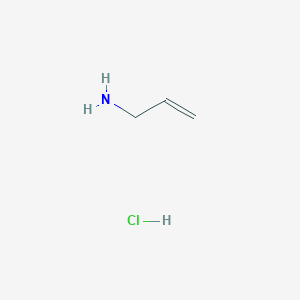
Allylamine hydrochloride
Cat. No. B196039
Key on ui cas rn:
10017-11-5
M. Wt: 93.55 g/mol
InChI Key: MLGWTHRHHANFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04583989
Procedure details


The monomers prepared above were mixed together at a molar ratio shown in Table 1. After heating the monomer mixture to 60° C., 2.5% by weight (based on the monomer mixture) of azobis(2-amidinopropane) hydrochloride was added, and polymerization was carried out for 24 hours. After the reaction, the solution was added into acetone to form a precipitate, and the precipitate was collected by filtration with a glass filter and dried under reduced pressure. Thus, a copolymer of monoallylamine hydrochloride and diallylamine hydrochloride was obtained.
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[N:2]([CH2:10][CH:11]([C:13](=[NH:15])N)[CH3:12])=NCC(C(=N)N)C.[CH3:16][C:17]([CH3:19])=O>>[ClH:1].[CH2:10]([NH2:2])[CH:11]=[CH2:12].[ClH:1].[CH2:19]([NH:15][CH2:13][CH:11]=[CH2:12])[CH:17]=[CH2:16] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
azobis(2-amidinopropane) hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N(=NCC(C)C(N)=N)CC(C)C(N)=N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The monomers prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
above were mixed together at a molar ratio
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
polymerization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration with a glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C=C)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C=C)NCC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04583989
Procedure details


The monomers prepared above were mixed together at a molar ratio shown in Table 1. After heating the monomer mixture to 60° C., 2.5% by weight (based on the monomer mixture) of azobis(2-amidinopropane) hydrochloride was added, and polymerization was carried out for 24 hours. After the reaction, the solution was added into acetone to form a precipitate, and the precipitate was collected by filtration with a glass filter and dried under reduced pressure. Thus, a copolymer of monoallylamine hydrochloride and diallylamine hydrochloride was obtained.
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[N:2]([CH2:10][CH:11]([C:13](=[NH:15])N)[CH3:12])=NCC(C(=N)N)C.[CH3:16][C:17]([CH3:19])=O>>[ClH:1].[CH2:10]([NH2:2])[CH:11]=[CH2:12].[ClH:1].[CH2:19]([NH:15][CH2:13][CH:11]=[CH2:12])[CH:17]=[CH2:16] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
azobis(2-amidinopropane) hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N(=NCC(C)C(N)=N)CC(C)C(N)=N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The monomers prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
above were mixed together at a molar ratio
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
polymerization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration with a glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C=C)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C=C)NCC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
